molecular formula C13H8ClNO B6380707 3-Chloro-5-(4-cyanophenyl)phenol CAS No. 1261901-96-5

3-Chloro-5-(4-cyanophenyl)phenol

Cat. No.: B6380707
CAS No.: 1261901-96-5
M. Wt: 229.66 g/mol
InChI Key: QVZIWNWWOZEYEN-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-cyanophenyl)phenol is a halogenated phenolic compound featuring a chloro substituent at the 3-position and a 4-cyanophenyl group at the 5-position of the phenol ring. The cyano group (-CN) is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, acidity, and reactivity.

Properties

IUPAC Name

4-(3-chloro-5-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZIWNWWOZEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685852
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-96-5
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-cyanophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the chlorination of 4-cyanophenylphenol under controlled conditions to introduce the chloro group at the desired position. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction conditions are carefully monitored to ensure selective chlorination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-cyanophenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(4-cyanophenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-cyanophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and cyanophenyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Chloro-5-(4-cyanophenyl)phenol with key analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties/Notes
This compound 4-cyanophenyl, Cl C₁₃H₉ClNO 230.67* Not reported High acidity due to -CN group; potential use in coupling reactions
3-Chloro-5-(4-hydroxymethylphenyl)phenol 4-hydroxymethylphenyl, Cl C₁₃H₁₁ClO₂ 234.68 Not available Increased hydrophilicity due to -CH₂OH; lower volatility
3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol 2-fluoro-3-methoxyphenyl, Cl C₁₃H₁₀ClFO₂ 260.67 Not reported Methoxy group reduces acidity (electron-donating); fluoro enhances stability
3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole (6a) 4-cyanophenyl, Cl (thiadiazole core) C₉H₄ClN₃S 221.67 110–111 Rigid thiadiazole core increases melting point; synthesized via Suzuki-Miyaura coupling (77% yield)
Phenol, 3-chloro-5-(1-pyrrolidinyl) 1-pyrrolidinyl, Cl C₁₀H₁₂ClNO 197.66 Not reported Basic nitrogen enhances solubility in acidic media; lower molar mass

*Note: Molar mass for this compound is inferred based on structural similarity to analogs.

Electronic and Functional Group Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases the phenol’s acidity (pKa ~8–9 estimated) compared to analogs with electron-donating groups like methoxy (e.g., 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol) . Hydroxymethyl (-CH₂OH) in 3-Chloro-5-(4-hydroxymethylphenyl)phenol enhances hydrophilicity, making it more soluble in polar solvents than the cyano analog .
  • Core Structure Variations: Replacing the phenol core with a 1,2,4-thiadiazole ring (as in compound 6a) introduces aromaticity and rigidity, leading to higher melting points (110–111°C) compared to phenolic analogs .

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